Tetra-n-pentyltin
Description
General Overview of Organotin Compounds and their Academic Significance
Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a significant and diverse class of organometallic substances. wikipedia.org The field of organotin chemistry dates back to 1849 with the isolation of diethyltin (B15495199) diiodide by Edward Frankland. lupinepublishers.comlupinepublishers.com The subsequent discovery of their utility as PVC stabilizers, agrochemicals, and biocides spurred a significant expansion of research in this area. lupinepublishers.comlupinepublishers.com
The academic significance of organotin compounds is rooted in their wide-ranging applications, which surpass those of any other organometallic compound. lupinepublishers.comresearchgate.net These applications often involve catalysis and anti-catalysis, particularly in polymer chemistry. lupinepublishers.comresearchgate.net In the realm of organic synthesis, they are crucial reagents in cross-coupling reactions like the Stille coupling, which forms new carbon-carbon bonds. uobabylon.edu.iq Furthermore, their biological activities have been a subject of intense study, with potential applications in medicine. uobabylon.edu.iqresearchgate.net The ability of the tin atom in organotin compounds to expand its coordination number beyond the typical four has also been a key area of fundamental research. lupinepublishers.comlupinepublishers.com
Classification and Structural Context of Tetra-n-pentyltin within Tetraorganotin(IV) Compounds
Organotin compounds are primarily classified based on the number of organic groups attached to the tin atom. fakirchandcollege.orgiicbe.org This leads to four main classes: mono-, di-, tri-, and tetraorganotin(IV) compounds, represented by the general formula R_nSnX_{4-n}, where 'R' is an organic group and 'X' is an anionic residue. rjpbcs.comsemanticscholar.org
This compound falls under the category of tetraorganotin(IV) compounds, where n=4. vulcanchem.com In these compounds, the tin atom is bonded to four organic substituents. wikipedia.org Specifically, this compound features a central tin atom covalently bonded to four n-pentyl groups. vulcanchem.com Like other tetraorgano derivatives, this compound is expected to have a tetrahedral geometry around the central tin atom. wikipedia.org The molecular formula for this compound is C20H44Sn. alfa-chemistry.com
Evolution of Research in Organotin Chemistry
The journey of organotin chemistry research began in the mid-19th century. A pivotal moment was the synthesis of the first organotin compounds by Löwig in 1852. lupinepublishers.comlupinepublishers.com However, it took approximately 80 years for the first industrial applications to emerge, primarily as stabilizers for transformer oils and vinyl plastics. lupinepublishers.comlupinepublishers.com
The 1950s marked a significant turning point with the work of van der Kerk and his colleagues, which led to a rapid expansion of the commercial uses of organotin compounds. lupinepublishers.comlupinepublishers.com This era saw the discovery of their effectiveness as PVC stabilizers, agricultural biocides, and wood preservatives. lupinepublishers.comlupinepublishers.com
The 1960s brought a deeper understanding of the fundamental chemistry of organotin compounds. A key finding was the ability of the tin atom to have a coordination number greater than four, a concept first documented with the five-coordinate triorganotin halide complex, trimethyltin (B158744) chloride pyridine (B92270) adduct. lupinepublishers.comlupinepublishers.com
Modern research continues to explore the vast potential of organotin compounds. This includes the development of new synthetic methodologies, investigation into their catalytic activities in a wide range of organic reactions, and the synthesis of novel organotin complexes with unique properties. uobabylon.edu.iqhokudai.ac.jp The field has also expanded to include bio-organometallic chemistry, studying the interaction of these compounds with biological systems. fresnostate.edu
Interactive Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Tetra-n-propyltin | (CH₃CH₂CH₂)₄Sn | 291.06 | 222 | 1.11 |
| Tetra-n-butyltin | (CH₃CH₂CH₂CH₂)₄Sn | 347.17 | 140 °C/10 hPa | 1.05 |
| This compound | C₂₀H₄₄Sn | 403.27 | 135ºC 0,25mm | 1.016 |
Data sourced from references alfa-chemistry.comsigmaaldrich.comwikipedia.orgnih.gov
Properties
IUPAC Name |
tetrapentylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H11.Sn/c4*1-3-5-4-2;/h4*1,3-5H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHHMOWXLBXVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Sn](CCCCC)(CCCCC)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191076 | |
| Record name | Stannane, tetrapentyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3765-65-9 | |
| Record name | Tetrapentylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3765-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetrapentyltin | |
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| Record name | NSC92631 | |
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| Record name | Stannane, tetrapentyl- | |
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| Record name | TETRAPENTYLTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9QN6X7GT | |
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Synthetic Methodologies for Tetra N Pentyltin and Analogous Tetraorganotin Species
Established Reaction Pathways for Tetraorganotin Synthesis
The synthesis of tetraorganotin compounds, including tetra-n-pentyltin, has been well-established through several key reaction pathways. These methods are foundational in organotin chemistry and are widely employed in both laboratory and industrial settings. rjpbcs.comresearchgate.net
Grignard Reagent-Based Approaches
The reaction of a Grignard reagent with a tin(IV) halide, typically tin(IV) chloride (SnCl₄), is a classic and widely used method for synthesizing symmetrical tetraorganotin compounds. uu.nlwikipedia.org For the synthesis of this compound, n-pentylmagnesium bromide would be reacted with SnCl₄. vulcanchem.com This reaction is generally carried out in a coordinating solvent like diethyl ether or tetrahydrofuran. rjpbcs.comuu.nl An excess of the Grignard reagent is often used to ensure the complete substitution of all four halogen atoms on the tin center. uu.nl This method is versatile and can be used to produce a variety of tetraalkyltins with high yields, often exceeding 90% for shorter alkyl chains. researchgate.netuu.nl For longer alkyl chains, such as in the synthesis of this compound, a significant excess of the Grignard reagent may be necessary to achieve full conversion. uu.nl
The general reaction is as follows: 4 R-MgX + SnX₄ → R₄Sn + 4 MgX₂ wikipedia.org
R = n-pentyl
X = Halogen (e.g., Br, Cl)
A typical yield for this type of reaction, based on the synthesis of tetrabutyltin (B32133), is in the range of 60-80% under anhydrous conditions. vulcanchem.com
Wurtz Reaction Applications
The Wurtz reaction provides an alternative route to tetraorganotin compounds, particularly for those with longer alkyl chains where the Grignard method might be less efficient. uu.nl This method involves the coupling of an alkyl halide with a tin(IV) halide in the presence of an alkali metal, typically sodium. rjpbcs.comvulcanchem.com For this compound, this would involve the reaction of n-pentyl chloride with tin(IV) chloride and sodium metal. vulcanchem.com This approach can be more efficient for preparing compounds like tetrahexyltin and tetraoctyltin, with reported yields of up to 80%. uu.nl However, a significant drawback of the Wurtz reaction is the potential for side reactions, which can make controlling the reaction conditions and preventing the formation of byproducts challenging. uu.nlbyjus.com
The general reaction is as follows: 4 R-X + SnX₄ + 8 Na → R₄Sn + 8 NaX vulcanchem.com
R = n-pentyl
X = Halogen (e.g., Cl)
Alkyl Aluminum Compound Intermediates in Synthesis
Organoaluminum compounds serve as effective alkylating agents for tin(IV) chloride to produce tetraorganotin compounds. rjpbcs.com This method is a significant industrial process for the synthesis of alkyltin compounds. scispace.com The reaction can be controlled to achieve partial alkylation, leading directly to alkyltin halides, or can be driven to completion to form the tetraalkyltin. uu.nl The commercial production of many organotins involves the alkylation of SnCl₄ with a trialkylaluminum (R₃Al). scispace.com For high efficiency, the addition of a complexing agent such as ether is often required, and the reactions are typically carried out in the absence of other solvents. rjpbcs.com
The general reaction is as follows: 4 R₃Al + 3 SnCl₄ → 3 R₄Sn + 4 AlCl₃
R = alkyl group (e.g., n-pentyl)
Direct Reactions Involving Elemental Tin
The direct synthesis of organotin compounds involves the reaction of elemental tin with an alkyl halide. rjpbcs.com This method can be catalyzed to improve yields and selectivity. For instance, the reaction of metallic tin with alkyl halides in the presence of certain catalysts can produce dialkyltin dihalides, which can then be further alkylated to tetraorganotins. rjpbcs.comresearchgate.net While attractive for its simplicity, direct synthesis often requires high temperatures and pressures and can result in a mixture of products that are difficult to separate. researchgate.net The reactivity of the alkyl halide is a key factor, with alkyl iodides generally being more reactive than chlorides or bromides. wikipedia.org
The general reaction to form an intermediate is: Sn + 2 RX → R₂SnX₂ rjpbcs.com
R = alkyl group (e.g., n-pentyl)
X = Halogen
Optimization of Synthetic Parameters: Selectivity and Yield Considerations
The efficiency of this compound synthesis is critically dependent on the optimization of various reaction parameters to maximize yield and selectivity.
Yield is the measure of the amount of desired product obtained, while selectivity refers to the ratio of the desired product to undesired byproducts. quora.comresearchgate.net
For Grignard reagent-based synthesis , key parameters to optimize include:
Stoichiometry: Using an excess of the Grignard reagent can drive the reaction to completion, favoring the formation of the fully substituted this compound over partially alkylated intermediates. uu.nl
Solvent: The choice of a coordinating solvent like diethyl ether or THF is crucial for the stability and reactivity of the Grignard reagent. uu.nl
Temperature and Reaction Time: Careful control of temperature and allowing for sufficient reaction time can improve yields and minimize side reactions. orgsyn.org
In the Wurtz reaction , optimization focuses on:
Purity of Reactants: The use of highly pure sodium and alkyl halides is important to minimize side reactions. byjus.com
Reaction Conditions: Control of temperature and efficient stirring are necessary to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts. uu.nl
The following table summarizes the typical yields for different synthetic methods for analogous tetraalkyltin compounds, which can be considered indicative for this compound.
| Synthetic Method | Analogous Compound | Typical Yield | References |
| Grignard Reagent | Tetrabutyltin | 60-80% | vulcanchem.com |
| Grignard Reagent | Tetraethyltin | 89-96% | orgsyn.org |
| Wurtz Reaction | Tetrahexyltin/Tetraoctyltin | up to 80% | uu.nl |
Emerging Synthetic Methodologies for Organotin Compounds
Research in organotin chemistry continues to evolve, with new methodologies emerging that offer potential advantages in terms of efficiency, selectivity, and milder reaction conditions.
One significant area of development is the use of new catalytic systems . For instance, palladium-catalyzed cross-coupling reactions, such as the Stille reaction, have become a powerful tool in organic synthesis, although they are more commonly used for creating carbon-carbon bonds using organotin reagents rather than for the synthesis of the organotin compounds themselves. researchgate.net
Recent research has also focused on the development of more selective and environmentally benign synthetic routes. This includes the use of microwave irradiation to accelerate reactions and improve yields for certain organotin compounds. researchgate.net Furthermore, the development of novel ligands and catalyst systems aims to improve the selectivity of direct synthesis methods and redistribution reactions. researchgate.net The use of surface organometallic chemistry (SOMC) is another developing field that could offer new pathways for the synthesis and modification of organotin compounds. researchgate.net
Role of Tetraorganotins as Precursors in Organotin(IV) Halide Synthesis
Tetraorganotins, including this compound, are fundamental starting materials in organotin chemistry, primarily serving as intermediates for the synthesis of tri-, di-, and mono-organotin halides. uu.nlgelest.com These organotin(IV) halides are versatile precursors for a vast array of other organotin compounds. researchgate.netresearchgate.net The most significant and widely utilized method for converting tetraorganotins (R₄Sn) into their corresponding halide derivatives (RₙSnX₄₋ₙ) is the Kocheshkov redistribution reaction. uu.nlgelest.com
The Kocheshkov redistribution reaction involves the comproportionation of a tetraorganotin with a tin(IV) halide, typically tin(IV) chloride (SnCl₄) or tin(IV) bromide (SnBr₄). uu.nlscispace.com A key feature of this reaction is that the stoichiometry of the reactants precisely controls the identity of the major product, allowing for the selective synthesis of mono-, di-, or triorganotin halides. gelest.com
The general equations for these transformations are as follows:
For Triorganotin Halides (R₃SnX): 3 R₄Sn + SnX₄ → 4 R₃SnX
For Diorganotin Dihalides (R₂SnX₂): R₄Sn + SnX₄ → 2 R₂SnX₂
For Monoorganotin Trihalides (RSnX₃): R₄Sn + 3 SnX₄ → 4 RSnX₃
These reactions are typically performed without a solvent at elevated temperatures, often between 150–200 °C. scispace.com For many alkyl groups up to propyl, the reaction proceeds to completion within a few hours. scispace.com While Lewis acids can catalyze the redistribution, the uncatalyzed thermal reaction is common. gelest.comscispace.com
Table 1: Stoichiometric Control in the Kocheshkov Redistribution Reaction
| Molar Ratio (R₄Sn : SnX₄) | Major Product | General Formula |
| 3 : 1 | Triorganotin Halide | R₃SnX |
| 1 : 1 | Diorganotin Dihalide | R₂SnX₂ |
| 1 : 3 | Monoorganotin Trihalide | RSnX₃ |
Research has demonstrated the efficacy of this method for various tetraalkyltins. For instance, dialkyltin dihalides can be prepared in 80-90% yield using this stoichiometric reaction. scispace.com The synthesis of n-hexyl-tin trichloride (B1173362) has been successfully achieved by reacting tetra-n-hexyl tin with tin tetrachloride. google.com Similarly, butyl tin trichloride was produced from tetrabutyl tin and tin tetrachloride. google.com
An alternative, though less common, method for producing triorganotin halides is through the direct cleavage of a carbon-tin bond in a tetraorganotin using a halogen. gelest.com For instance, the reaction of a tetraorganotin compound with one equivalent of iodine (I₂) can yield the corresponding triorganotin iodide. lew.ro
Table 2: Examples of Organotin(IV) Halide Synthesis from Tetraorganotins
| Tetraorganotin (R₄Sn) | Reagent | Molar Ratio (R₄Sn:Reagent) | Product | Yield | Reference |
| Tetrabutyltin | Tin Tetrachloride | 1 : 3 | Butyltin Trichloride | 95.7% | google.com |
| Tetra-n-hexyltin | Tin Tetrachloride | 1 : 1 | n-Hexyl-tin Trichloride | 82.2% | google.com |
| Tetrabutyltin | Tin Tetrabromide | 1 : 1 | Dibutyltin (B87310) Dibromide | - | google.com |
| Tetrabutyltin | Tin Tetrachloride | 1 : 3 | n-Butyltin Trichloride | 83% | uu.nl |
Note: The synthesis of n-hexyl-tin trichloride and dibutyltin dibromide from the corresponding tetraalkyltins involves a redistribution reaction where the initial product undergoes further reaction or is isolated from a mixture.
Organometallic Reactivity and Mechanistic Studies Involving Tetra N Pentyltin
Fundamental Mechanistic Steps in Organotransition Metal Reactions
The reactivity of organometallic compounds like tetra-n-pentyltin in transition metal-catalyzed reactions is governed by a series of fundamental mechanistic steps. drhuang.com These steps, which include ligand dynamics, oxidative addition, reductive elimination, insertion, and beta-hydride elimination, are crucial for understanding the role of this compound in catalytic cycles. slideshare.netrsc.org
Ligand Association and Dissociation Dynamics
Ligand association and dissociation are fundamental processes in organometallic chemistry where ligands either bind to or detach from a metal center. researchgate.net These dynamics are critical in catalytic cycles as they can generate vacant coordination sites on the metal, allowing for subsequent reaction steps. wikipedia.orglibretexts.org The association of a new ligand to a metal complex or the dissociation of an existing one can be influenced by various factors, including the nature of the metal, the ligands themselves, and the reaction conditions. nih.gov For 18-electron complexes, dissociation is a common pathway to create a reactive intermediate with a lower coordination number. libretexts.org In the context of organotin compounds, ligand association and dissociation play a role in their reactivity, particularly in reactions catalyzed by transition metals. researchgate.net While tetraorganotins like this compound are generally stable, their interaction with a transition metal catalyst often initiates with some form of ligand exchange or interaction. researchgate.netacs.org
Oxidative Addition and Reductive Elimination Principles
Oxidative addition and reductive elimination are two key, interconnected reactions in organometallic chemistry. rsc.orgwikipedia.org Oxidative addition involves the addition of a molecule to a metal center, which results in an increase in both the oxidation state and the coordination number of the metal. slideshare.netwikipedia.org This process is often a critical step in activating substrates within a catalytic cycle. wikipedia.org For an oxidative addition to occur, the metal complex typically needs to have a vacant coordination site and be in a lower oxidation state. slideshare.net
Reductive elimination is the reverse process of oxidative addition. wikipedia.org In this step, two ligands attached to the metal center are eliminated, forming a new bond between them and reducing the metal's oxidation state and coordination number. slideshare.net This step is often the final stage of a catalytic cycle, releasing the desired product and regenerating the catalyst. wikipedia.org Reductive elimination is favored when the newly formed bond between the eliminated ligands is strong. wikipedia.org These principles are central to many cross-coupling reactions, including those that could involve this compound. wikipedia.org
Insertion and Beta-Hydride Elimination Processes
Migratory insertion is a fundamental reaction in which a ligand, such as an alkene or carbon monoxide, inserts into a metal-ligand bond on the same complex. gu.se This process does not change the oxidation state of the metal. slideshare.net Alkene insertion is a key step in many polymerization and hydroformylation reactions. gu.se
Beta-hydride elimination is the reverse of a 1,2-insertion of an alkene into a metal-hydride bond. libretexts.org In this process, an alkyl group attached to a metal center that has a hydrogen atom on the beta-carbon is converted into a metal hydride and a free alkene. ethz.ch This reaction is a common decomposition pathway for organometallic complexes containing alkyl groups with beta-hydrogens and can be a significant competing reaction in cross-coupling processes. acs.org The propensity for beta-hydride elimination can be a limiting factor in reactions involving the transfer of alkyl groups like the n-pentyl group from this compound. acs.org
This compound in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds in organic synthesis. rsc.orgresearchgate.net While these reactions have a broad scope, the use of alkyl organometallics, particularly those with longer alkyl chains like this compound, presents specific challenges and opportunities. acs.org
Stille Coupling Reactions Utilizing this compound
The Stille reaction is a versatile cross-coupling reaction that forms a carbon-carbon bond by reacting an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.orgwikipedia.org The catalytic cycle typically involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orguwindsor.ca
This compound can serve as the organotin reagent in Stille couplings, providing a source of n-pentyl groups. Research by Ohta and coworkers demonstrated the use of this compound for the alkylation of pyrazines and pyrazine (B50134) N-oxides, achieving good to high yields. acs.orgnih.gov This indicates that under appropriate conditions, the n-pentyl group can be effectively transferred.
Scope and Limitations of this compound as an Alkyl Source
The use of tetraalkyltin reagents with larger alkyl groups, such as the n-pentyl group in this compound, can be challenging in Stille couplings. nih.gov Reactions involving the transfer of larger alkyl groups are often slower compared to those with smaller groups like methyl. acs.org For example, the reaction of tetradodecyltin was reported to give a low yield even after prolonged reaction times. acs.org
A significant limitation for using alkyl groups with β-hydrogens, such as the n-pentyl group, is the potential for β-hydride elimination to occur from the alkyl-palladium intermediate. acs.org This side reaction can lead to the formation of alkenes and reduce the yield of the desired cross-coupled product. acs.org The competition between reductive elimination (leading to the desired product) and β-hydride elimination is a critical factor influencing the success of the reaction. acs.org Despite these limitations, specific catalytic systems and reaction conditions have been developed to successfully employ tetraalkyltins with longer chains, like this compound, in cross-coupling reactions. acs.orgnih.gov
Elucidation of Reaction Mechanisms Through Physical-Organic Chemistryathensjournals.grnumberanalytics.com
The study of reaction mechanisms involving organotin compounds, such as this compound, is deeply rooted in the principles of physical-organic chemistry. This field provides the tools to understand how the structure and electronic properties of reactants influence the rates and pathways of chemical transformations. Key insights into the reactivity of tetraalkyltins have been gained through kinetic studies and the application of linear free-energy relationships, such as the Taft equation.
A fundamental reaction of tetraalkyltins is the electrophilic cleavage of the tin-carbon (Sn-C) bond. This reaction is generally understood to proceed via a bimolecular electrophilic substitution (SE2) mechanism. The SE2 reaction can occur at the carbon atom, involving a transition state where the electrophile attacks the carbon atom while the tin atom departs.
Kinetic studies on the halogenolysis of tetraalkyltins have been instrumental in elucidating the mechanistic details. For instance, the reaction of various tetraalkyltins with iodine has been shown to follow second-order kinetics, being first order in both the tetraalkyltin and iodine. This is consistent with an SE2 mechanism. The rate of this reaction is significantly influenced by the nature of the alkyl groups attached to the tin atom.
Research by Gielen and Nasielski in 1963 provided key kinetic data for the iodinolysis of a homologous series of tetraalkyltins in different solvents. Their findings demonstrated a marked decrease in reaction rate as the steric bulk of the alkyl group increased. This trend is clearly illustrated by the rate constants for the reaction in methanol, where the reactivity decreases down the series from tetramethyltin (B1198279) to tetra-n-butyltin. researchgate.net This trend is attributed to increasing steric hindrance, which impedes the approach of the electrophile to the carbon atom of the Sn-C bond. researchgate.net While not explicitly measured, it can be inferred that this compound would continue this trend, exhibiting an even slower reaction rate due to the larger size of the n-pentyl group.
Table 1: Second-Order Rate Constants for the Iodinolysis of Tetraalkyltins (R₄Sn) in Methanol at 25°C
| Alkyl Group (R) | Rate Constant (k₂) [L·mol⁻¹·s⁻¹] |
| Methyl | 6.81 |
| Ethyl | 0.80 |
| n-Propyl | 0.10 |
| n-Butyl | 0.04 |
Data sourced from Gielen, M., & Nasielski, J. (1963). researchgate.net
The influence of both steric and electronic effects on the reactivity of organotin compounds can be quantitatively assessed using the Taft equation:
log(k/k₀) = ρσ + δEₛ
where:
k is the rate constant for the reaction of a substituted compound.
k₀ is the rate constant for a reference compound (often the methyl derivative). wikipedia.org
ρ* (rho-star) is the reaction constant, indicating the sensitivity of the reaction to polar effects. wikipedia.org
σ* (sigma-star) is the polar substituent constant, which quantifies the inductive effect of the substituent. wikipedia.org
δ (delta) is the steric sensitivity constant. wikipedia.org
Eₛ is the steric substituent constant, quantifying the steric bulk of the substituent. wikipedia.org
In the context of the electrophilic cleavage of tetraalkyltins, the negative trend in reactivity with increasing alkyl chain length is primarily governed by the steric term (δEₛ) in the Taft equation. quora.comnumberanalytics.com The increasing size of the alkyl groups (from methyl to pentyl) results in a more negative Eₛ value, leading to a decrease in the reaction rate. quora.com The polar effects (ρσ), while present, are often less dominant in these specific reactions compared to the steric hindrance. wikipedia.orgquora.com
These physical-organic studies, combining kinetic data with linear free-energy relationships, provide a robust framework for understanding and predicting the reactivity of this compound and other tetraalkyltin compounds in electrophilic substitution reactions.
Advanced Spectroscopic Characterization and Structural Elucidation of Tetra N Pentyltin
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
Multinuclear NMR spectroscopy is a cornerstone for the characterization of organotin compounds, offering a window into the local chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹¹⁹Sn. ufv.br
Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within the n-pentyl chains of tetra-n-pentyltin. The signals are influenced by the electronic environment, with protons closer to the tin atom generally experiencing different shielding effects than those further away. libretexts.org In a typical ¹H NMR spectrum of a tetraalkyltin compound like tetra-n-butyltin, the protons on the carbon atoms of the alkyl chains show characteristic multiplets. chemicalbook.comhmdb.cahmdb.ca For this compound, one would expect a complex pattern for the methylene (B1212753) (-CH₂-) protons and a distinct triplet for the terminal methyl (-CH₃) protons due to spin-spin coupling with adjacent protons. tubitak.gov.tr The chemical shifts are generally observed in the upfield region of the spectrum, consistent with protons attached to sp³-hybridized carbon atoms. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Sn-CH₂- | 0.8 - 1.2 | Triplet-like |
| -CH₂-CH₂-Sn | 1.2 - 1.6 | Multiplet |
| -CH₂-CH₂-CH₂- | 1.2 - 1.6 | Multiplet |
| -CH₂-CH₃ | 1.2 - 1.6 | Multiplet |
| -CH₃ | 0.7 - 1.3 | Triplet |
Note: These are predicted values based on typical ranges for similar tetraalkyltin compounds and general principles of ¹H NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in the n-pentyl chains gives a distinct signal. libretexts.orghw.ac.uk The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals even in complex molecules. libretexts.org The carbon atom directly bonded to the tin atom (α-carbon) is significantly influenced by the metal, and its chemical shift provides valuable structural information. libretexts.org The other carbon atoms in the pentyl chain (β, γ, δ, and ε) will also exhibit characteristic chemical shifts. compoundchem.comchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| α-Carbon (Sn-C) | 10 - 20 |
| β-Carbon | 25 - 35 |
| γ-Carbon | 25 - 35 |
| δ-Carbon | 20 - 30 |
| ε-Carbon (Terminal CH₃) | 10 - 15 |
Note: These are predicted values based on general ranges for tetraalkyltin compounds and factors influencing ¹³C chemical shifts. libretexts.org Actual values can be influenced by solvent and other experimental parameters.
Tin-119 (¹¹⁹Sn) NMR spectroscopy is a particularly powerful tool for studying organotin compounds as the chemical shift is highly sensitive to the coordination number and geometry of the tin atom. huji.ac.ilnih.gov Tin has three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly studied due to its higher natural abundance and sensitivity. huji.ac.ilacademie-sciences.fr For tetracoordinate tetraalkyltin compounds like this compound, the ¹¹⁹Sn chemical shift is expected to fall within a characteristic range. An increase in the coordination number of the tin atom generally leads to a significant upfield shift in the ¹¹⁹Sn NMR spectrum. researchgate.net This makes ¹¹⁹Sn NMR an excellent method for investigating interactions of the tin center with other molecules in solution. researchgate.netrsc.org
13C NMR Spectroscopy
Mass Spectrometry Techniques
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can elucidate the structure of a compound.
Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase. nih.govscielo.br While neutral compounds like this compound are not directly ionized by ESI, they can be detected as adducts with ions present in the solution, such as sodium ions ([M+Na]⁺). copernicus.org The resulting mass spectrum would show a peak corresponding to the mass of the this compound molecule plus the mass of the adduct ion. asianpubs.orgnih.gov Fragmentation in ESI-MS is typically minimal, which is advantageous for determining the molecular weight of the parent compound. nih.gov The fragmentation pattern of tetraalkyltins in mass spectrometry generally involves the loss of alkyl radicals. researchgate.netresearchgate.net
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. wikipedia.orgresearchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. The FT-IR spectrum of this compound is expected to be dominated by the vibrational modes of the n-pentyl chains. mdpi.commjcce.org.mk
Key vibrational modes include the stretching and bending of C-H bonds within the methyl and methylene groups, and C-C bond stretching. The vibrations involving the tin-carbon (Sn-C) bond occur at lower frequencies, typically in the far-infrared region. rsc.orgaps.org
Table 3: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| C-H Stretching (Alkyl) | 2850 - 3000 |
| C-H Bending (Methylene and Methyl) | 1375 - 1465 |
| C-C Stretching | 1000 - 1200 |
| Sn-C Stretching | 500 - 600 |
Note: These are general ranges for alkyl chains and organotin compounds. aps.orgresearchgate.net The exact positions of the peaks can provide information about the conformation and environment of the molecule.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. wikipedia.org In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is measured. This pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the determination of unit cell dimensions, space group, and the precise positions of atoms. wikipedia.org
For a compound like this compound, which is a liquid at room temperature, X-ray diffraction studies would necessitate cooling the sample to a temperature where it forms a single crystal suitable for analysis. The process of growing a single crystal of a long-chain tetraalkyltin can be challenging due to the conformational flexibility of the n-pentyl chains.
A hypothetical data table for the crystal structure parameters that would be obtained from a single-crystal X-ray diffraction experiment is presented below. It is important to note that these are representative parameters and not experimentally determined values for this compound.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 18.2 |
| c (Å) | 12.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 2350 |
| Z (molecules per unit cell) | 4 |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements in a sample. velp.com For organic and organometallic compounds, it is primarily used to determine the percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This information is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. measurlabs.com The technique typically involves the complete combustion of a small, precisely weighed amount of the sample, followed by the quantitative analysis of the resulting gaseous products (e.g., CO₂, H₂O). velp.com
For this compound (C₂₀H₄₄Sn), elemental analysis would be used to confirm the ratio of carbon and hydrogen to tin. The experimentally determined weight percentages of carbon and hydrogen are compared against the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's stoichiometry and purity. nih.gov
While specific experimental results for the elemental analysis of this compound are not detailed in the reviewed literature, the theoretical elemental composition can be calculated from its molecular formula.
The following data table presents the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 20 | 240.22 | 56.24 |
| Hydrogen | H | 1.008 | 44 | 44.352 | 10.39 |
| Tin | Sn | 118.710 | 1 | 118.710 | 27.80 |
| Total Molar Mass (g/mol) | 427.282 |
Computational Chemistry in the Study of Tetra N Pentyltin Systems
Quantum Chemical Methods and Density Functional Theory (DFT) Applications
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to study the electronic structure and properties of organotin systems. tandfonline.comakj.az DFT has proven to be an accurate and relatively inexpensive method for obtaining information about transition states, structures, and energies of compounds. researchgate.net For heavy elements like tin, effective core potentials (ECPs) are often employed to account for relativistic effects and to improve computational efficiency. researchgate.net The B3LYP functional is a popular choice in DFT calculations for organotin compounds, often paired with basis sets like LANL2DZ for the tin atom and 6-31G* or similar for lighter atoms. nih.govjcsp.org.pk
Molecular Geometry Optimization Techniques
A fundamental application of computational chemistry is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms. researchgate.net For Tetra-n-pentyltin, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. nih.gov
In organotin compounds, the geometry around the tin center is crucial for its reactivity. utep.edulupinepublishers.com this compound features a central tin atom bonded to four n-pentyl groups. vulcanchem.com Computational models can precisely calculate the Sn-C bond lengths and the C-Sn-C bond angles, which are expected to be close to the ideal tetrahedral angle of 109.5 degrees, though slight distortions can occur due to the steric bulk of the pentyl chains. lupinepublishers.comvulcanchem.com The C-C bond lengths within the pentyl chains are typically around 1.54 Å, while the C-Sn bond length is significantly longer, approximately 2.15 Å. lupinepublishers.comlupinepublishers.com Geometry optimization calculations are performed until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in subsequent vibrational frequency calculations. jcsp.org.pknih.gov
Table 1: Representative Optimized Geometrical Parameters for Tetra-n-alkyltin Compounds (Theoretical Data)
| Parameter | Tetra-n-butyltin (Similar System) | Notes |
|---|---|---|
| Sn-C Bond Length (Å) | ~2.17 | The Sn-C bond length is a key indicator of the steric and electronic environment around the tin atom. |
| C-Sn-C Bond Angle (°) | ~109.5 | Deviations from the ideal tetrahedral angle can indicate steric strain. |
| C-C Bond Length (Å) | ~1.54 | Typical for alkyl chains. |
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ijcce.ac.ir The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the Sn-C bonds, while the LUMO would likely be associated with the antibonding orbitals of these same bonds. A smaller HOMO-LUMO gap suggests higher reactivity. Computational methods can visualize the spatial distribution of these orbitals and calculate their energies, providing insights into potential reaction sites. researchgate.netdergipark.org.tr
Table 2: Calculated HOMO-LUMO Energies and Related Properties (Illustrative for Organometallic Compounds)
| Parameter | Value (Arbitrary Units) | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| ELUMO | 1.2 eV | Relates to electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | 7.7 eV | A larger gap indicates higher kinetic stability. |
| Ionization Potential (I ≈ -EHOMO) | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A ≈ -ELUMO) | -1.2 eV | Energy released when an electron is added. |
Note: These are representative values. Actual calculated values for this compound would require specific DFT calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions, charge distribution, and intramolecular delocalization within a molecule. numberanalytics.comwikipedia.org It provides a localized picture of the electronic structure, translating the complex molecular orbitals into familiar Lewis-like structures with bonding, non-bonding, and anti-bonding orbitals. wikipedia.orgresearchgate.net
Molecular Dynamics Simulations for Understanding System Behavior
While quantum chemical methods are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are employed to understand the behavior of larger systems over time. fortunejournals.com MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of bulk properties, conformational changes, and transport phenomena. rsc.orgresearchgate.net
For this compound, MD simulations could be used to investigate its properties in the liquid state, such as viscosity, diffusion, and local structure. rsc.org By simulating a system containing many this compound molecules, one can observe how the long pentyl chains interact with each other, influencing the bulk properties of the substance. These simulations are particularly useful for understanding how the molecule behaves in solution or as part of a larger mixture, providing insights that are difficult to obtain from static quantum chemical calculations. researchgate.netmdpi.com
Computational Modeling of Organometallic Reaction Mechanisms and Catalytic Cycles
Computational chemistry plays a crucial role in elucidating the mechanisms of organometallic reactions and catalytic cycles. dal.canih.gov By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and identify the rate-determining steps. akj.az
Although specific studies on this compound's catalytic activity were not found, research on similar organotin compounds demonstrates the power of these methods. tandfonline.comrsc.org For example, DFT calculations have been used to investigate the mechanism of urethane (B1682113) formation catalyzed by organotin dicarboxylates and the alkylation of diols mediated by organotin compounds. dal.canih.gov In a hypothetical reaction involving this compound, such as a transmetalation step in a Stille coupling, computational modeling could be used to:
Optimize the geometries of all species along the reaction coordinate.
Locate the transition state structure.
Calculate the activation energy barrier, which determines the reaction rate.
Investigate the role of solvents and other additives. rsc.org
These computational insights are invaluable for designing more efficient catalysts and understanding the fundamental principles governing their reactivity. rsc.org
Prediction of Spectroscopic Parameters and Reactivity Trends
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in structural elucidation. researchgate.netutep.edu For this compound, it is possible to calculate NMR chemical shifts (¹H, ¹³C, ¹¹⁹Sn) and vibrational frequencies (IR and Raman spectra). rsc.org The accuracy of these predictions is highly dependent on the level of theory and basis set used. rsc.orgmdpi.com
Furthermore, computational chemistry allows for the systematic study of reactivity trends across a series of related compounds. ijcce.ac.ir By calculating properties like the HOMO-LUMO gap, electrostatic potential maps, and various reactivity descriptors (e.g., chemical hardness, softness, and electrophilicity index) for a series of tetraalkyltin compounds (e.g., tetramethyltin (B1198279), tetraethyltin, etc., up to this compound), one can predict how reactivity changes with increasing alkyl chain length. ijcce.ac.irconicet.gov.ar For instance, the increasing steric bulk from methyl to pentyl groups is expected to significantly influence the accessibility of the tin center to attacking reagents, a trend that can be quantified through computational analysis. lupinepublishers.comlupinepublishers.com This predictive capability is a powerful tool in the rational design of new organometallic compounds with desired properties. utep.edu
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tetra-n-butyltin |
| Tetra-n-propyltin |
| Tetramethyltin |
| Tetraethyltin |
| Tin(IV) chloride |
| n-pentylmagnesium bromide |
| n-pentyl chloride |
| Diethyltin (B15495199) diiodide |
| Trimethyltin (B158744) chloride |
| Bis(cyclopentadienyl)tin(II) |
| Dimethyltin dimethoxide |
| Di-n-butyldialkoxytin |
| Dibutyltin (B87310) dipropoxide |
| Dibutyltin dibutoxide |
| Dibutyltin diisopropoxide |
| Methyl isocyanate |
| Dimethyl tin dicarboxylate |
| Fluorotriphenylsilane |
| 2-naphthalenyl fluorosulfate |
| Benzyl bromide |
| Cisplatin |
| Carbon disulfide |
| Potassium hydroxide |
| 2,6-di-tert-butylpyridine |
| Toluene |
| Xylene |
| p-Iodotoluene |
| Pyrazine (B50134) |
Integration of Computational Tools in Organotin Research
Computational chemistry, a discipline that utilizes mathematical methods to calculate molecular properties and simulate molecular behavior, has become an indispensable tool in the field of organotin research. iupac.org The integration of these computational tools allows for in-depth investigations into the molecular structures, electronic properties, reactivity, and potential applications of organotin compounds, including this compound and its derivatives. ijariie.comutep.eduresearchgate.net By providing insights at a molecular level, computational studies complement experimental data, aid in the interpretation of results, and guide the design of new compounds with desired characteristics. dal.carsc.org
High-level theoretical methods are employed to explore the geometry and reaction pathways of organotin systems. dal.ca Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently used to model these compounds. ijariie.comresearchgate.net For heavy elements like tin, effective core potentials (ECPs) are often incorporated to enhance computational efficiency and account for relativistic effects. researchgate.net These methods have proven effective in calculating properties like bond strengths, reaction enthalpies, and activation energies, which are crucial for understanding the stability and reactivity of organotin species. researchgate.net
The synergy between computational modeling and experimental techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, is particularly powerful. utep.edunih.gov Computational models can predict spectroscopic data (e.g., ¹¹⁹Sn NMR chemical shifts) and structural parameters, which can then be validated against experimental measurements, leading to a more robust understanding of molecular conformations and intramolecular interactions. utep.edunih.gov
Detailed Research Findings and Applications
Computational studies have been applied to a wide range of organotin systems, from simple tetraalkyltins to complex organotin(IV) complexes with biologically active ligands. tandfonline.comnih.gov These investigations provide detailed insights into various aspects of their chemistry.
Molecular Structure and Conformation: Computational geometry optimization can determine the most stable three-dimensional structures of organotin molecules. researchgate.net For instance, studies on various organotin(IV) complexes have successfully predicted their coordination geometries, which range from trigonal bipyramidal to distorted octahedral, depending on the ligands attached to the tin center. ijariie.comnih.gov This structural information is fundamental to understanding the compound's physical properties and biological activity.
Electronic Properties and Reactivity: Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of electronic behavior and are routinely calculated using DFT. researchgate.nettandfonline.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) surfaces are also generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Source |
|---|---|---|---|---|---|
| (Me)₂Sn(LH) | -6.04 | -0.10 | 5.94 | 14.62 | tandfonline.com |
| (n-Bu)₂Sn(LH) | -5.88 | -0.01 | 5.87 | 6.23 | tandfonline.com |
| (Ph)₂Sn(LH) | -5.99 | -0.10 | 5.89 | 9.46 | tandfonline.com |
| (Me)₃Sn(LK) | -5.44 | -0.01 | 5.43 | 12.72 | tandfonline.com |
| (n-Bu)₃Sn(LK) | -5.84 | +0.10 | 5.94 | 9.61 | tandfonline.com |
| (Ph)₃Sn(LK) | -5.95 | -0.08 | 5.87 | 9.14 | tandfonline.com |
Table 1: Calculated Electronic Properties of Representative Organotin(IV) Compounds. LH and LK represent different Schiff base ligands. These calculations demonstrate the ability of computational tools to predict key electronic descriptors.
Interaction with Biological Systems: Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein or DNA. nih.govnih.gov In organotin research, docking studies help elucidate the mechanisms of biological activity. ijariie.com For example, simulations have been used to model the interaction of organotin compounds with enzymes like F1F0-ATP synthase and with DNA, showing that binding can occur through mechanisms such as groove-binding and intercalation. nih.govresearchgate.net These computational predictions are vital for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective agents. tandfonline.com
The following table outlines the diverse applications of various computational methods in the study of organotin systems.
| Computational Method | Primary Application in Organotin Research | Key Insights Provided | Source |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, calculation of electronic properties, reaction mechanisms. | Stable molecular structures, HOMO-LUMO gaps, reaction energies, vibrational frequencies. | ijariie.comresearchgate.netchemrxiv.org |
| Molecular Docking | Simulation of ligand-receptor interactions. | Binding modes and affinities with biological targets (e.g., enzymes, DNA). | nih.govnih.govresearchgate.net |
| Effective Core Potentials (ECPs) | Efficiently modeling heavy atoms like tin. | Accounts for relativistic effects, reduces computational cost. | researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and intermolecular interactions. | Quantification and characterization of bond strength and nature. | acs.org |
| Gauge-Including Atomic Orbital (GIAO) | Prediction of NMR chemical shifts. | Aids in the interpretation and validation of experimental NMR spectra. | nih.gov |
Table 2: Summary of Computational Tools and Their Applications in Organotin Research.
Environmental Behavior and Bioremediation Research of Organotin Compounds
Environmental Transport and Partitioning Phenomena
The environmental movement and final destination of Tetra-n-pentyltin are largely governed by its partitioning behavior between different environmental compartments, such as water, soil, sediment, and biota. Key indicators for this behavior are the octanol-water partition coefficient (Kow) and the sediment-water partition coefficient (Kd).
Octanol-Water Partition Coefficient (Kow) Studies
The n-octanol-water partition coefficient (Kow) is a crucial parameter used to predict the environmental distribution of a chemical. chemsafetypro.com It represents the ratio of a chemical's concentration in an n-octanol phase to its concentration in a water phase at equilibrium. chemsafetypro.comwikipedia.org This unitless value, typically expressed as its base-10 logarithm (log Kow), serves as a measure of a substance's lipophilicity (affinity for fats and oils) versus its hydrophilicity (affinity for water). chemsafetypro.comwikipedia.org
Table 1: Principles of the Octanol-Water Partition Coefficient (Kow)
| Log Kow Value Range | Interpretation | Environmental Behavior |
|---|---|---|
| < 0 | Hydrophilic | Remains primarily in the aqueous phase. Low potential for sorption or bioaccumulation. |
| 0 - 3 | Moderately Hydrophilic | Partitions between water and organic phases. Moderate potential for sorption/bioaccumulation. |
| 3 - 5 | Lipophilic | Preferentially partitions into organic phases and fatty tissues. chemsafetypro.com High potential for sorption to soil/sediment and bioaccumulation. chemsafetypro.com |
This table provides a general interpretation of Log Kow values based on established principles.
Sediment-Water Partition Coefficient (Kd) Assessments
The sediment-water partition coefficient (Kd), also known as the distribution coefficient, quantifies the extent to which a chemical is adsorbed to solid phases like soil or sediment compared to the aqueous phase. skb.comecetoc.org It is defined as the ratio of the contaminant's concentration in the solid phase (e.g., sediment) to its concentration in the contacting liquid phase (e.g., porewater) at equilibrium. skb.comlakecleanup.com A high Kd value indicates that the chemical strongly binds to sediment particles and is less mobile in the water column. ecetoc.org This parameter is essential for modeling contaminant transport, as it influences processes like leaching through soil and partitioning between the water column and bottom sediments. skb.comecetoc.org
The Kd value for a specific compound is not constant; it is highly dependent on the properties of both the chemical and the environmental matrix. skb.com For organotin compounds, partitioning is significantly influenced by the characteristics of the sediment and the surrounding water. While specific Kd assessments for this compound are not detailed in the reviewed literature, the behavior of other organotins suggests that its partitioning would be heavily influenced by the factors listed in the table below. Given its expected high lipophilicity, this compound would likely have a high Kd value, indicating strong adsorption to sediments, particularly those rich in organic matter.
| Sediment Type | The physical nature of the sediment (e.g., benthic vs. suspended particles). | The available surface area and composition of sediment particles influence the extent of adsorption. skb.com |
This table is based on general principles of sediment partitioning for organic compounds and data for related organotins.
Degradation Pathways of Organotin Compounds in Environmental Matrices
Tetraorganotins, such as this compound, are noted for being chemically stable. dcceew.gov.au However, they are not environmentally inert and can undergo degradation. The primary degradation pathway for tetraalkyltin compounds in the environment is a sequential dealkylation process, where the alkyl groups attached to the tin atom are cleaved one by one. researchgate.netcanada.ca This process transforms the parent compound into a series of organotin intermediates with progressively fewer alkyl groups.
For this compound, this pathway would proceed as follows: This compound → Tripentyltin → Dipentyltin → Monopentyltin → Inorganic Tin
This degradation can be driven by both abiotic and biotic factors. Abiotic degradation can occur, for instance, through photolysis, where sunlight accelerates the breakdown of the compound. dcceew.gov.au Biotic degradation, mediated by microorganisms, is also a significant transformation mechanism in both water and sediment. dcceew.gov.auresearchgate.net The ultimate degradation product is inorganic tin, which is considered less toxic than its tri- and di-organotin precursors. dcceew.gov.au However, the degradation process can be slow, with the half-life of some organotin compounds in sediment lasting from months to years, leading to their persistence in the environment. researchgate.netresearchgate.net
Microbial Bioremediation Strategies for Organotin Contamination
Bioremediation leverages microorganisms to break down or detoxify environmental contaminants. carusllc.commdpi.com For organotin compounds, this involves identifying microbes that can withstand their toxicity and facilitate their degradation.
Identification of Organotin-Resistant Bacterial Species
The toxicity of organotin compounds presents a significant challenge to microbial life. However, various microorganisms have evolved resistance mechanisms that allow them to survive in contaminated environments. wikipedia.org While specific studies identifying bacteria resistant to this compound were not found, research on other organotins, particularly tributyltin (TBT), has identified several resistant species. For example, bacteria from genera such as Klebsiella and Pseudomonas have been isolated from TBT-contaminated sediments. researchgate.net These indigenous bacteria are considered to have great potential as bioremediation agents because they are already adapted to the contaminated environment. researchgate.net The existence of these resistant strains suggests that microbial populations capable of tolerating and potentially degrading other organotins like this compound may exist in contaminated sites.
Mechanisms of Microbial Organotin Utilization
Microorganisms employ a variety of mechanisms to cope with and metabolize toxic substances like organotins. These strategies can be broadly categorized as resistance mechanisms or utilization (degradation) pathways.
Resistance Mechanisms:
Efflux Pumps: One of the most common strategies is to actively pump the toxic substance out of the cell before it can cause harm. reactgroup.org This mechanism involves membrane proteins that recognize and expel a wide range of compounds, thereby lowering the intracellular concentration of the toxin. reactgroup.org
Target Modification: Bacteria can alter the cellular components that are the targets of a toxin. mdpi.com Genetic mutations can change the structure of a target protein or enzyme, preventing the toxin from binding and exerting its effect. reactgroup.org
Decreased Permeability: Some bacteria can modify their cell membrane to make it more difficult for toxic compounds to enter the cell in the first place. reactgroup.org
Utilization and Degradation Mechanisms:
Biotransformation: The primary mechanism for microbial breakdown of organotins is biotransformation through enzymatic dealkylation. researchgate.netresearchgate.net Microbes produce enzymes that cleave the carbon-tin bonds, sequentially removing the pentyl groups from the this compound molecule. This process is a form of detoxification, as it leads to the formation of less toxic inorganic tin. dcceew.gov.au
Cometabolism: In some cases, the degradation of a contaminant is a fortuitous process. frtr.gov A microbe metabolizing a different compound for energy and carbon may produce a non-specific enzyme that also happens to degrade the contaminant. frtr.gov In this scenario, the microbe gains no direct benefit from breaking down the toxin. frtr.gov
Metabolism: Some microbes may be capable of using the organotin compound as a source of carbon and energy, directly incorporating it into their metabolic pathways. This involves the complete breakdown (mineralization) of the organic parts of the molecule. mdpi.com
These microbial processes are fundamental to the natural attenuation of organotins in the environment and form the basis for developing engineered bioremediation technologies to clean up contaminated sites. carusllc.comenviro.wiki
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tripentyltin |
| Dipentyltin |
| Monopentyltin |
| Inorganic Tin |
| Tributyltin (TBT) |
| n-octanol |
| Benzene |
| Toluene |
| Ethylbenzene |
| Xylene |
| Trichloroethene (TCE) |
| Dichloroethene (DCE) |
| Perchloroethylene (PCE) |
Advanced Analytical Techniques for Comprehensive Organotin Compound Analysis
High-Resolution Chromatographic Separations
Chromatography is a cornerstone of organotin analysis, enabling the separation of complex mixtures into individual components. The choice between liquid and gas chromatography depends on the specific organotin compounds of interest and the sample matrix.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the speciation of organotin compounds. nih.govnih.gov A significant advantage of HPLC over Gas Chromatography (GC) is that it often does not require a derivatization step to make the compounds volatile, which simplifies sample preparation and reduces the potential for analytical errors. nih.govcdc.govresearchgate.net HPLC methods are frequently based on reversed-phase or ion-exchange separations using gradient elution. nih.govcdc.gov
Various HPLC methods have been developed for organotin analysis, including those utilizing micellar, ion-pairing, and reversed-phase separation mechanisms. rsc.orgrsc.org For instance, a liquid chromatographic method was developed to separate 11 organotin compounds in under 22 minutes using a C18 column and a ternary gradient mobile phase. speciation.net The addition of chelating agents like α-tropolone to the mobile phase can improve the separation of organotin species. speciation.net HPLC is commonly coupled with highly sensitive detectors to achieve low detection limits. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC) is a preferred technique for the analysis of organotin compounds due to its high resolution and the versatility of available detectors. nih.gov However, a critical consideration for GC analysis is that many organotin compounds, particularly the more polar mono-, di-, and tri-substituted forms, are not sufficiently volatile or thermally stable for direct analysis. sciex.comlabrulez.comanalchemres.org Therefore, a derivatization step is typically required to convert them into more volatile and thermally stable forms. nih.govlabrulez.comanalchemres.org Common derivatization methods include ethylation with sodium tetraethylborate or formation of pentyl derivatives using a Grignard reagent. cdc.govlabrulez.com
Despite the need for derivatization, GC offers excellent separation capabilities for complex mixtures of organotin compounds. rsc.org For example, a GC method can clearly separate compounds like tetrabutyltin (B32133) and tripentyltin from other organotins. shimadzu.com The analytical run time for GC can be a factor, with some methods for organotin speciation having a total analysis time of around 40 minutes. analchemres.org
Hyphenated Techniques for Enhanced Detection and Speciation
To achieve the high sensitivity and selectivity required for trace-level organotin analysis, chromatographic techniques are often coupled with powerful detectors, a practice known as hyphenation. Mass spectrometry is a particularly valuable detection method in this context. sciex.com
Gas Chromatography-Mass Spectrometry (GC-MS)
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a widely used and powerful tool for the identification and quantification of organotin compounds. labrulez.comsciex.com This technique combines the high-resolution separation capabilities of GC with the definitive identification power of MS. analchemres.org GC-MS has been a preferred method for analyzing these polar compounds, although it necessitates a derivatization step. sciex.com
Modern GC-MS methods can achieve very low detection limits, making them suitable for environmental monitoring. For instance, a large-volume injection GC-MS method has been developed to measure various organotins, including tributyltin (TBT), at sub-nanogram per liter concentrations in coastal waters. nih.gov Isotope dilution mass spectrometry (IDMS) coupled with GC-MS can be used for the accurate determination of specific organotin compounds, such as dibutyltin (B87310) (DBT), in sediment samples. researchgate.net The use of different derivatization reagents, such as sodium tetraethylborate (ethylation) or sodium tetraphenylborate (B1193919) (phenylation), can be evaluated to optimize the analysis for different organotin species. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a robust and increasingly preferred alternative to GC-MS for organotin analysis. sciex.comsciex.com A key advantage of LC-MS is that it typically eliminates the need for the time-consuming derivatization step required for GC analysis. researchgate.netsciex.comsciex.com This simplification of the sample preparation process can lead to faster analysis times and reduced potential for errors. sciex.com
LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity, allowing for the quantification of very low levels of organotin compounds in complex matrices like water, soil, and textiles. sciex.com Various LC-MS methods have been developed for the speciation of organotins, often employing reversed-phase chromatography. rsc.orgrsc.org For example, LC coupled with electrospray ionization mass spectrometry (LC-ESI-MS) has been successfully applied to identify organotin compounds in water samples, achieving detection limits in the range of 0.02 to 0.08 μg L-1. tandfonline.com
Table 1: Comparison of Chromatographic Techniques for Organotin Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Derivatization | Often not required nih.govcdc.gov | Typically required labrulez.comanalchemres.org |
| Primary Advantage | Simplified sample preparation sciex.comsciex.com | High-resolution separation nih.gov |
| Common Detectors | Mass Spectrometry (MS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) nih.govnih.gov | Mass Spectrometry (MS), Flame Photometric Detector (FPD) nih.govpjoes.com |
| Typical Analytes | Speciation of various organotins nih.govrsc.org | Volatilized organotin derivatives labrulez.com |
Advanced Spectroscopic Methods (Beyond Basic Characterization)
Beyond the standard chromatographic and mass spectrometric techniques used for quantification and identification, advanced spectroscopic methods provide deeper insights into the structural and electronic properties of organotin compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 119Sn NMR, is a powerful tool for the structural elucidation of newly synthesized organotin complexes. bsmiab.orgnih.govmdpi.com 119Sn NMR is especially valuable for determining the coordination number of the tin atom in solution. bsmiab.org For example, 119Sn NMR data can reveal whether a tin atom is penta-coordinated in solution, suggesting a trigonal-bipyramidal geometry. bsmiab.orgnih.gov
Other spectroscopic techniques employed in the characterization of organotin compounds include:
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in the molecule and the nature of the tin-carbon and other bonds. bsmiab.orgnih.gov
Mössbauer Spectroscopy: This technique is particularly useful for determining the oxidation state of the tin atom and providing information about its chemical environment in the solid state. bsmiab.orgnih.gov
X-ray Crystallography: This powerful technique provides the definitive solid-state structure of crystalline organotin compounds, revealing precise bond lengths and angles. bsmiab.org
These advanced spectroscopic methods are often used in combination to provide a comprehensive characterization of organotin compounds, complementing the quantitative data obtained from chromatographic techniques. bsmiab.orgnih.gov
Table 2: Advanced Spectroscopic Methods for Organotin Characterization
| Technique | Information Provided |
|---|---|
| 119Sn NMR Spectroscopy | Coordination number and geometry of the tin atom in solution. bsmiab.orgnih.gov |
| Infrared (IR) Spectroscopy | Presence of functional groups and bonding information. bsmiab.orgnih.gov |
| Mössbauer Spectroscopy | Oxidation state and chemical environment of the tin atom in the solid state. bsmiab.orgnih.gov |
| X-ray Crystallography | Precise solid-state molecular structure. bsmiab.org |
X-ray Absorption Spectroscopy for Speciation
X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique used to probe the local atomic structure and chemical state of a specific element, such as tin, within a sample. lightsource.caoecd-nea.org It provides direct information on the speciation of tin without requiring the extensive and potentially species-altering sample preparation procedures associated with chromatographic methods. acs.orgnih.gov The technique is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). lightsource.ca
XANES analysis focuses on the region near the absorption edge, providing insights into the oxidation state and coordination geometry of the absorbing atom. lightsource.camdpi.com For organotin compounds, systematic variations in the XANES spectra are observed depending on the number of organic ligands attached to the tin atom, a concept referred to as the "organic extent". acs.orgnih.gov This allows for the differentiation between inorganic tin, mono-, di-, tri-, and tetra-substituted organotins. nih.gov For instance, the energy position and shape of the XANES features can distinguish tetra-n-pentyltin, with its four organic ligands, from species like tripentyltin or dipentyltin.
EXAFS analysis examines the oscillations further above the absorption edge. The Fourier transform of this region provides detailed information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms for the absorbing element. lightsource.carsc.org This can be used to determine the precise structural arrangement of atoms immediately surrounding the tin center in a molecule like this compound. Micro-XANES, a spatially resolved version of the technique, holds promise for mapping the distribution of different organotin species within heterogeneous samples, such as biological tissues or sediments. nih.gov
| Technique | Region of Spectrum | Information Obtained | Application to Organotin Speciation |
|---|---|---|---|
| XANES | Near the absorption edge | Oxidation state, coordination geometry (e.g., tetrahedral, octahedral). lightsource.carsc.org | Distinguishes between inorganic tin and organotins; differentiates species based on the number of organic ligands (e.g., mono- vs. di- vs. tri-substituted). nih.govnih.gov |
| EXAFS | Extended region above the edge | Bond lengths, coordination numbers, type of neighboring atoms. lightsource.ca | Provides precise local structural data, such as Sn-C bond distances, for a specific organotin compound. |
Inductively Coupled Plasma Coupled Techniques (e.g., ICP-MS) for Elemental Analysis and Speciation
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique renowned for its exceptional sensitivity and very low detection limits, often in the parts-per-trillion (ppt) range. mdpi.comwikipedia.org In ICP-MS, a sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. wikipedia.organalytik-jena.com A mass spectrometer then separates and detects these ions, allowing for highly precise quantification of elements like tin. analytik-jena.com
While standard ICP-MS provides total elemental tin concentration, it cannot distinguish between different organotin species. cdc.gov To achieve speciation, ICP-MS is coupled with a chromatographic separation technique, a configuration known as a "hyphenated" technique. nih.gov
Liquid Chromatography-ICP-MS (LC-ICP-MS): This approach separates organotin compounds in a liquid mobile phase before they are introduced to the ICP-MS for detection. eurofins.com.au A significant advantage of LC-ICP-MS is that it often eliminates the need for the chemical derivatization step required by gas chromatography, simplifying sample preparation and reducing potential sources of error. eurofins.com.au This method has been successfully developed for the rapid speciation and quantification of multiple organotin compounds in various sample types. speciation.neteurofins.com.au
Gas Chromatography-ICP-MS (GC-ICP-MS): This technique offers high-resolution separation of volatile or semi-volatile compounds. thermofisher.com For organotin analysis, a derivatization step is typically required to convert the less volatile organotin salts into fully alkylated, more volatile forms that can pass through a GC column. gov.bc.ca GC-ICP-MS is a powerful tool for detecting organometallic compounds at ultra-trace levels in environmental samples. thermofisher.com
The choice between LC-ICP-MS and GC-ICP-MS depends on the specific analytes, the sample matrix, and the analytical objectives. Both provide the high sensitivity of ICP-MS with the powerful separation capabilities of chromatography, making them ideal for the speciation of this compound and other organotins.
| Organotin Compound | Detection Limit (µg Sn/L) |
|---|---|
| Monobutyltin (MBT) | 0.14 - 0.57 |
| Dibutyltin (DBT) | 0.14 - 0.57 |
| Tributyltin (TBT) | 0.14 - 0.57 |
| Monooctyltin (MOT) | 0.14 - 0.57 |
| Dioctyltin (DOT) | 0.14 - 0.57 |
| Triphenyltin (B1233371) (TPhT) | 0.14 - 0.57 |
Sample Preparation and Extraction Methodologies for Diverse Matrices
Effective sample preparation is a critical prerequisite for the accurate analysis of organotin compounds like this compound. epa.gov The goal is to isolate the target analytes from the sample matrix (e.g., water, soil, sediment, tissue), remove interfering substances, and concentrate the analytes to a level suitable for detection. retsch.com The choice of method depends heavily on the matrix type and the subsequent analytical technique.
Extraction from Aqueous Matrices (Water, Wastewater): For water samples, two primary methods are common:
Liquid-Liquid Extraction (LLE): Samples are often first acidified with an acid like acetic acid. gov.bc.ca A water-immiscible organic solvent, such as dichloromethane (B109758) or hexane, is then added, and the mixture is shaken vigorously. gov.bc.caorganomation.com The organotin compounds partition into the organic phase, which is then collected, dried, and concentrated. organomation.com
Solid-Phase Extraction (SPE): This technique involves passing the acidified water sample through a cartridge containing a solid sorbent material that retains the organotin compounds. eurofins.com.auepa.gov The analytes are later eluted from the cartridge using a small volume of an appropriate solvent. SPE is an effective method for concentrating analytes from large sample volumes. eurofins.com.au
Extraction from Solid Matrices (Sediment, Soil, Tissue): Extracting organotins from solid matrices is more complex due to their strong adsorption to particulate matter.
Solvent Extraction: Samples are typically extracted with an organic solvent or a solvent mixture. gov.bc.ca To improve extraction efficiency, particularly for more polar organotins, a complexing agent such as tropolone (B20159) is often added to the extraction solvent. gov.bc.caivl.se The tropolone forms a complex with the tin atom, enhancing its solubility in the organic solvent. gov.bc.ca The extraction is often aided by techniques like mechanical shaking or sonication. epa.govivl.se
Derivatization: For analysis by Gas Chromatography (GC), non-volatile organotin compounds must be converted into volatile derivatives. This is a crucial step that is often integrated with the extraction process. gov.bc.ca
Ethylation: A common method involves reacting the organotin extract with sodium tetraethylborate (NaBEt4) . This reagent ethylates the tin compounds, making them more volatile and suitable for GC analysis. gov.bc.caivl.se
Pentylation/Grignard Reaction: Alternatively, a Grignard reagent like n-pentylmagnesium bromide (n-PeMgBr) can be used to pentylate the organotin species. ivl.se
Cleanup: Following extraction, extracts often contain co-extracted matrix components that can interfere with the analysis. A cleanup step, commonly using a silica gel column , is employed to remove these interferences. gov.bc.cagov.bc.ca The extract is passed through the column, and different solvent fractions are used to elute the target analytes while retaining the interfering compounds. gov.bc.ca
| Matrix | Extraction Technique | Key Reagents/Components | Purpose | Reference |
|---|---|---|---|---|
| Water | Liquid-Liquid Extraction (LLE) | Acetic Acid, Dichloromethane | Acidify sample and extract analytes into an organic solvent. | gov.bc.ca |
| Water | Solid-Phase Extraction (SPE) | SPE Cartridge (e.g., C18) | Concentrate analytes from a large volume of water. | eurofins.com.auepa.gov |
| Sediment/Soil | Solvent Extraction with Complexation | Diethyl Ether:Hexane, Tropolone | Extract analytes from solid phase; tropolone enhances recovery. | gov.bc.ca |
| General (for GC Analysis) | Derivatization (Ethylation) | Sodium Tetraethylborate (NaBEt4) | Increase volatility of organotins for GC separation. | gov.bc.caivl.se |
| General (for GC Analysis) | Derivatization (Pentylation) | n-Pentylmagnesium Bromide | Increase volatility of organotins using a Grignard reagent. | ivl.se |
| General (Post-Extraction) | Column Cleanup | Silica Gel | Remove matrix interferences from the sample extract. | gov.bc.cagov.bc.ca |
Future Research Avenues and Unaddressed Questions in Tetra N Pentyltin Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of tetra-n-pentyltin, like other tetraorganotins, often relies on classical methods such as Grignard reactions or Wurtz-type couplings. vulcanchem.com While effective, these routes can present drawbacks related to yield, purity, and sustainability. A primary avenue for future research is the development of synthetic methodologies that are not only more efficient but also align with the principles of green chemistry. nih.govchemistryjournals.net
Future research should focus on:
Catalytic Routes: Investigating novel catalytic systems that can facilitate the synthesis of this compound with high atom economy, reducing stoichiometric waste products. This could involve exploring transition-metal catalysts that are more abundant and less toxic than traditional reagents. upv.es
Alternative Precursors: Moving beyond standard alkyl halides and tin tetrachloride to explore alternative, potentially bio-based starting materials could significantly improve the sustainability profile of the synthesis. kit.edu
Flow Chemistry: The application of continuous flow technologies could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.
Solvent-Free and Aqueous Conditions: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents is a critical goal for sustainable chemistry. Research into solid-state reactions or syntheses in aqueous media could provide breakthrough alternatives. nih.gov
Table 1: Comparison of Synthetic Strategies for this compound
| Synthetic Strategy | Current Status | Future Research Focus | Potential Advantages |
|---|---|---|---|
| Grignard Reaction | Established method | Optimization for higher yields and reduced byproducts. | Versatile and well-understood. |
| Wurtz Coupling | Established, but can have side reactions. vulcanchem.com | Use of intermediates to improve yield and selectivity. | Utilizes sodium metal. |
| Catalytic Synthesis | Largely unexplored for this compound | Development of novel homogeneous or heterogeneous catalysts. upv.es | High atom economy, lower waste. |
| Green Solvents/Solvent-Free | Not standard practice | Designing reactions in water, ionic liquids, or without solvents. nih.gov | Reduced environmental impact. |
Exploration of Novel Catalytic and Material Science Applications
While tetraalkyltins are known precursors for various applications, the specific utility of this compound remains narrowly defined. researchgate.netresearchgate.net A significant opportunity lies in exploring its potential in emerging areas of catalysis and material science. aprcomposites.com.au
Key areas for investigation include:
Stille Coupling Reactions: this compound can participate in palladium-catalyzed Stille couplings, though it is noted to be slower than some analogues. vulcanchem.comacs.org Research could focus on optimizing reaction conditions or developing more active catalyst systems to enhance its utility in complex organic synthesis.
Precursor for Advanced Materials: Tetraorganotins are used to produce tin oxide layers via chemical vapor deposition (CVD). researchgate.net The specific properties of the pentyl ligands could influence the characteristics of resulting SnO₂ films, such as their conductivity or transparency. This warrants investigation for applications in transparent conducting oxides or gas sensors. sigmaaldrich.com
Polymer Additives and Catalysts: Organotins serve as stabilizers for PVC and catalysts in polyurethane production. researchgate.net The unique properties conferred by the n-pentyl groups, such as solubility and thermal stability, could offer advantages over commonly used butyltin or octyltin (B230729) compounds. chemicalbook.comnih.gov
Rare Earth Element (REE) Extraction: The lipophilic nature of this compound suggests potential utility in solvent extraction systems for separating valuable rare earth elements, an area where experimental validation is needed. vulcanchem.com
Table 2: Potential Applications of this compound
| Application Area | Current Understanding | Unaddressed Questions & Research Direction |
|---|---|---|
| Catalysis | Used in Stille couplings. acs.org | How can reaction kinetics be improved? What other catalytic transformations can it mediate? |
| Material Science | General use as a precursor for SnO₂ coatings. researchgate.net | How do the pentyl groups affect the final material's properties (e.g., electronic, optical)? |
| Polymers | General organotins used as stabilizers and catalysts. researchgate.net | Does this compound offer unique processing or performance advantages in specific polymer systems? |
| Separation Science | Hypothesized utility in REE extraction. vulcanchem.com | What is its efficiency and selectivity in liquid-liquid extraction of REEs? |
Deeper Mechanistic Understanding of Organotin Transformations
A fundamental gap in the knowledge of this compound chemistry lies in the detailed mechanisms of its reactions. While general principles of organotin reactivity are known, specific kinetic and thermodynamic data for this compound are scarce. Understanding these mechanisms is crucial for optimizing existing applications and designing new ones.
Future research should prioritize:
Sn-C Bond Cleavage: Investigating the energetics and pathways of tin-carbon bond cleavage is fundamental. Computational methods like Density Functional Theory (DFT) can provide profound insights into how factors like electron attachment or ionization trigger this cleavage, as has been shown for other organotin systems. researchgate.net
Transmetalation Mechanisms: In Stille couplings, the rate-determining step often involves transmetalation. A detailed study of this process for this compound would elucidate the role of steric hindrance from the pentyl groups and inform the design of more efficient catalysts. vulcanchem.com
Decomposition Pathways: Understanding the thermal and photochemical decomposition pathways of this compound is critical for its use as a CVD precursor and for assessing its environmental persistence.
Cyclization and Rearrangement Reactions: Mechanistic studies on the cyclization of other organotin compounds have revealed complex pathways. acs.org Exploring whether this compound can undergo similar intramolecular transformations could open new synthetic possibilities.
Advancement of In Situ and Operando Spectroscopic Characterization Techniques
To unravel the complex mechanisms discussed above, advanced characterization techniques are indispensable. The development and application of in situ and operando spectroscopy, which monitor reactions under realistic operating conditions, represent a major frontier. chemcatbio.orgnih.govnih.gov
Key techniques and their potential contributions include:
In Situ NMR Spectroscopy: Can provide real-time information on the concentration of reactants, intermediates, and products in solution, offering direct kinetic data for reactions like Stille couplings.
Operando Raman and IR Spectroscopy: These vibrational techniques can identify key functional groups and bonding changes on a catalyst surface or in a reacting mixture as they happen. chemcatbio.orgresearchgate.net This would be invaluable for studying CVD processes or catalytic cycles.
X-ray Absorption Spectroscopy (XAS): Performed at synchrotrons, XAS can provide data on the oxidation state and local coordination environment of the tin atom during a reaction, identifying the true nature of the active species. chemcatbio.orgnih.gov
Table 3: Advanced Spectroscopic Techniques for Mechanistic Studies
| Technique | Type | Information Gained | Application to this compound |
|---|---|---|---|
| NMR Spectroscopy | In Situ | Reaction kinetics, intermediate identification. | Tracking the progress of Stille couplings or other solution-phase reactions. |
| Raman/IR Spectroscopy | Operando | Changes in chemical bonds, surface species. chemcatbio.org | Monitoring Sn-C bond cleavage during thermal decomposition or catalysis. |
| X-ray Absorption (XAS) | Operando | Oxidation state, coordination geometry of tin. nih.gov | Elucidating the structure of catalytic intermediates. |
| Mass Spectrometry | In Situ | Identification of volatile products and fragments. | Analyzing gas-phase products during CVD or decomposition studies. |
Integrated Environmental and Biological Fate Studies with Predictive Modeling
The environmental impact of organotin compounds is a significant concern. researchgate.net this compound is expected to degrade in the environment through sequential dealkylation to form tri-, di-, and monopentyltin species, which have different toxicities and behaviors. researchgate.netcanada.ca A comprehensive understanding of its environmental lifecycle is currently lacking.
Future research in this area requires an integrated approach:
Environmental Fate and Transport: Detailed laboratory and field studies are needed to determine the persistence and partitioning of this compound and its degradation products in various environmental compartments (water, soil, sediment). researchgate.net Key processes to study include hydrolysis, photolysis, and biodegradation. canada.ca
Bioaccumulation and Biotransformation: Investigating how this compound is taken up, metabolized, and potentially accumulated by organisms is crucial for a complete ecological risk assessment. canada.caresearchgate.net
Predictive Modeling: Developing and validating quantitative structure-activity relationship (QSAR) and environmental fate models is essential for predicting the environmental behavior and potential toxicity of this compound. researchgate.netrsc.orgreviewboard.ca Current models often struggle to accurately predict the properties of organometallic compounds, highlighting a need for specific model development and refinement for this class of chemicals. rsc.orgnih.gov Combining robust experimental data with advanced computational models will enable a more accurate prediction of its long-term environmental and biological fate.
Q & A
Q. What are the established synthesis routes for Tetra-n-pentyltin, and how can researchers optimize yield and purity?
this compound is synthesized via Grignard or Wurtz reactions using alkyl halides and tin precursors (e.g., stannic chloride). Optimization involves controlling stoichiometry, reaction temperature (typically 80–120°C), and inert atmospheres to minimize side reactions. Purity is assessed via NMR (e.g., δ¹¹⁹Sn chemical shifts) and mass spectrometry . For reproducibility, document reaction parameters (solvent, catalyst, time) and characterize intermediates like tributyltin chloride .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm alkyl chain integrity and Sn-C bonding.
- 119Sn NMR : For tin coordination environment analysis (δ ≈ −150 to −200 ppm typical for tetraalkyltins).
- GC-MS/EI : To verify molecular ion peaks (m/z 403.27) and rule out degradation products like tributyltin derivatives. Always calibrate instruments with certified reference standards and report detection limits .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is toxic and moisture-sensitive. Use glove boxes for synthesis, store under argon, and avoid exposure to light/air. Toxicity studies suggest using PPE (nitrile gloves, fume hoods) and neutralizing waste with KOH/ethanol mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?
Discrepancies may arise from trace impurities (e.g., residual halides) or solvent effects. Methodological solutions:
Q. What experimental strategies mitigate the thermal instability of this compound during high-temperature applications?
Decomposition pathways (e.g., β-hydride elimination) can be suppressed by:
- Ligand design : Introduce sterically hindered substituents.
- Stabilizers : Add radical scavengers (e.g., BHT) or ionic liquids.
- In situ monitoring : Use TGA-DSC to identify decomposition thresholds and optimize reaction temperatures .
Q. How can computational modeling complement experimental studies on this compound’s reactivity?
DFT calculations (e.g., Gaussian or ORCA) predict Sn-C bond dissociation energies and transition states for ligand exchange. Validate models with experimental kinetic data (Arrhenius plots) and X-ray crystallography of intermediates .
Q. What methodologies are effective for analyzing this compound degradation products in environmental samples?
Combine:
- SPME-GC-MS : For volatile degradation products (e.g., tributyltin hydride).
- HPLC-ICP-MS : To quantify ionic tin species (LOD ≈ 0.1 ppb).
- Isotopic labeling : Use ¹¹⁷Sn-enriched analogs to track transformation pathways .
Data Interpretation & Reproducibility
Q. How should researchers address non-reproducible results in this compound-mediated reactions?
- Document metadata : Include batch numbers of reagents, humidity levels, and equipment calibration dates.
- Blind testing : Collaborate with independent labs to validate protocols.
- Error analysis : Use statistical tools (e.g., RSD, ANOVA) to distinguish systematic vs. random errors .
Q. What criteria determine whether to include raw data or processed results in publications?
Include raw data (e.g., NMR spectra, chromatograms) as supplementary files if critical to reproducibility. Processed data (e.g., kinetic plots) should be normalized and accompanied by error bars. Follow journal guidelines (e.g., Reviews in Analytical Chemistry) for data presentation .
Theoretical & Contextual Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
